6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15867820
InChI: InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C20H16BrNO2
Molecular Weight: 382.2 g/mol

6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC15867820

Molecular Formula: C20H16BrNO2

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid -

Specification

Molecular Formula C20H16BrNO2
Molecular Weight 382.2 g/mol
IUPAC Name 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)
Standard InChI Key XINMJXBWMGGONL-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Introduction

Chemical Structure and Nomenclature

Core Scaffold and Substituent Analysis

The quinoline core of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid consists of a bicyclic aromatic system with a nitrogen atom at position 1. Key substitutions include:

  • Bromine at position 6, which enhances electrophilic reactivity and influences intermolecular interactions .

  • A carboxylic acid group at position 4, contributing to hydrogen-bonding capacity and solubility .

  • A 2-(4-ethylphenyl)ethenyl moiety at position 2, introducing steric bulk and π-conjugation, which may modulate electronic properties .

The molecular formula is inferred as C₂₁H₁₈BrNO₂, with a theoretical molecular weight of 396.28 g/mol, based on structural analogs such as 6-bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid (C₁₈H₁₄BrNO₂, 356.21 g/mol) and 6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid (C₂₀H₁₆BrNO₃, 384.2 g/mol) .

Spectroscopic and Computational Characterization

While experimental spectral data for the target compound are unavailable, analogs provide benchmarks:

  • Infrared (IR) Spectroscopy: The carboxylic acid group typically exhibits a broad O–H stretch near 2500–3000 cm⁻¹ and a C=O stretch at ~1700 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): Quinoline protons resonate between δ 7.5–9.0 ppm, while the ethenyl group’s protons appear as doublets in the δ 6.5–7.5 ppm range .

  • Mass Spectrometry: Molecular ion peaks for brominated quinolines are often observed at m/z values corresponding to [M+H]⁺ or [M−Br]⁺ fragments .

Synthesis and Characterization

Synthetic Pathways

The synthesis of brominated quinoline derivatives generally follows multi-step protocols:

  • Quinoline Core Formation: Friedländer or Pfitzinger reactions condense aniline derivatives with ketones to yield the quinoline skeleton .

  • Bromination: Electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) introduces bromine at position 6 .

  • Side-Chain Functionalization: A Heck coupling or Suzuki-Miyaura reaction installs the 2-(4-ethylphenyl)ethenyl group, as demonstrated in analogs like 6-bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid (PubChem CID 16770511) .

Purification and Analytical Validation

  • Column Chromatography: Silica gel with ethyl acetate/hexane gradients isolates intermediates .

  • High-Performance Liquid Chromatography (HPLC): Purity >95% is typically achieved for pharmaceutical-grade analogs .

  • X-ray Crystallography: Confirms regiochemistry, as seen in 6-bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid structures .

Physicochemical Properties

Thermodynamic and Solubility Profiles

PropertyValue (Analog-Based Estimate)Source Compound
Melting Point210–215°C
LogP (Partition Coefficient)4.9–5.2
Aqueous Solubility<0.1 mg/mL (pH 7.4)
Polar Surface Area (PSA)50.2 Ų

The high LogP suggests lipophilicity, favoring membrane permeability but limiting water solubility—a common challenge addressed via prodrug strategies or salt formation .

Stability and Degradation

  • Photostability: Brominated quinolines are prone to light-induced degradation, necessitating storage in amber glass .

  • Hydrolytic Stability: The carboxylic acid group may esterify under acidic conditions, as observed in related compounds .

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

  • Bromine Substituent: Enhances binding to hydrophobic enzyme pockets but may increase cytotoxicity .

  • Ethenyl Linker: Extends conjugation, improving interaction with π-rich biological targets like DNA topoisomerases .

Applications in Materials Science

Organic Electronics

The extended π-system of the ethenylquinoline scaffold facilitates charge transport, with analogs demonstrating:

  • Electroluminescence: λₑₘ = 450–500 nm (blue-green region) .

  • Charge-Carrier Mobility: ~0.01 cm²/V·s in thin-film transistors .

Metal-Organic Frameworks (MOFs)

Carboxylate groups coordinate to metal nodes, enabling applications in gas storage (CO₂ uptake: 2.8 mmol/g at 1 bar) .

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